molecular formula C15H22N4O2 B2436822 (5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418596-37-7

(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide

Cat. No. B2436822
CAS RN: 2418596-37-7
M. Wt: 290.367
InChI Key: GAYFCBVNDLPCLS-WDEREUQCSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The structure of similar compounds is often confirmed by techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in reactions with electrophiles and nucleophiles, and can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrazole derivatives are generally stable compounds. They can exhibit different levels of solubility, reactivity, and acidity depending on the substituents attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. Some pyrazole derivatives have been found to exhibit promising biological activity towards CB1 receptors .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may involve the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of more efficient and green synthesis methods .

properties

IUPAC Name

(5S,7R)-N-(cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-5-18(8-7-16)15(20)13-12-9-10(3)21-11(4)14(12)19(6-2)17-13/h10-11H,5-6,8-9H2,1-4H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYFCBVNDLPCLS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CC(OC2C)C)C(=N1)C(=O)N(CC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C[C@@H](O[C@@H]2C)C)C(=N1)C(=O)N(CC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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